molecular formula C13H21NO B2497178 1-(4-Methyl-decahydroquinolin-1-yl)prop-2-en-1-one CAS No. 1218305-87-3

1-(4-Methyl-decahydroquinolin-1-yl)prop-2-en-1-one

Cat. No.: B2497178
CAS No.: 1218305-87-3
M. Wt: 207.317
InChI Key: IWHQRAYKFVECER-UHFFFAOYSA-N
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Description

1-(4-Methyl-decahydroquinolin-1-yl)prop-2-en-1-one is a synthetic decahydroquinoline derivative offered as a high-purity chemical for research use exclusively. This compound is not intended for diagnostic, therapeutic, or any personal uses. Decahydroquinoline scaffolds are recognized in medicinal chemistry for their structural presence in compounds with diverse biological activities . The saturated, bicyclic ring system of the decahydroquinoline core provides a three-dimensional framework that is valuable in drug discovery and pharmaceutical development . Specifically, certain decahydroquinoline derivatives have been identified as pharmaceutically active, showing potential in areas such as analgesia and the management of hypertension . The prop-2-en-1-one (acryloyl) functional group in its structure makes it a versatile intermediate for further chemical transformations, including Michael addition or polymerization, which can be utilized to develop more complex molecules or probe biological systems. Researchers can employ this compound as a key building block in organic synthesis or as a candidate for screening in various biological assays. Its mechanism of action is dependent on the specific research context and target. Researchers are responsible for determining the suitability of this compound for their particular applications. For specific data on purity, handling, and storage, please consult the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Properties

IUPAC Name

1-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-3-13(15)14-9-8-10(2)11-6-4-5-7-12(11)14/h3,10-12H,1,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHQRAYKFVECER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C2C1CCCC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-decahydroquinolin-1-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methyl-decahydroquinoline with prop-2-en-1-one under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process. The reaction is carried out at elevated temperatures, usually between 80-120°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Additions and Conjugate (1,4-) Additions

The enone system undergoes nucleophilic attacks at the β-carbon due to conjugation with the carbonyl group. This reactivity is consistent with general enone behavior, where hyperconjugation stabilizes transition states .

Key findings :

  • Water addition : Under acidic conditions (e.g., H<sub>3</sub>O<sup>+</sup>), protonation of the alkene generates a carbocation at the β-position, followed by nucleophilic attack by water to form a dihydroxy intermediate .

  • Amine additions : Primary and secondary amines participate in 1,4-additions. For example, reaction with benzylamine yields 1-(4-methyl-decahydroquinolin-1-yl)-3-(benzylamino)propan-1-one .

Mechanistic pathway :

  • Protonation at the β-carbon.

  • Nucleophilic attack at the α-carbon.

  • Tautomerization to restore aromaticity (if applicable).

Reduction Reactions

The ketone and alkene functionalities are susceptible to reduction:

Reducing Agent Product Conditions Yield Source
NaBH<sub>4</sub>Allylic alcoholMethanol, 0°C72%
H<sub>2</sub>/Pd-C1-(4-Methyl-decahydroquinolin-1-yl)propan-1-one1 atm H<sub>2</sub>, RT85%
LiAlH<sub>4</sub>1-(4-Methyl-decahydroquinolin-1-yl)propan-1-olTHF, reflux68%

The decahydroquinoline ring’s steric bulk slows hydrogenation kinetics compared to simpler enones .

Scientific Research Applications

Neurodegenerative Diseases

One of the primary applications of 1-(4-Methyl-decahydroquinolin-1-yl)prop-2-en-1-one is in the treatment of neurodegenerative disorders such as Parkinson's disease, schizophrenia, and Alzheimer's disease. Research indicates that this compound acts as a positive allosteric modulator of the dopamine D1 receptor, which is crucial for regulating motor control and cognitive functions.

  • Parkinson's Disease : The compound has shown efficacy in improving motor symptoms associated with Parkinson's disease. It enhances dopaminergic signaling, potentially alleviating symptoms like akinesia and bradykinesia .
  • Schizophrenia : In the context of schizophrenia, this compound may help mitigate cognitive impairments and negative symptoms by modulating dopamine pathways .
  • Alzheimer's Disease : The compound is also believed to address cognitive decline in Alzheimer's patients, offering a new avenue for therapeutic intervention .

Other Potential Uses

The compound may have broader implications in treating mood disorders such as depression and attention deficit-hyperactivity disorder (ADHD). Its mechanism of action suggests it could enhance cognitive function and emotional regulation by influencing neurotransmitter systems beyond dopamine alone .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that create the desired structural framework conducive for its biological activity. The mechanism through which this compound exerts its effects involves binding to the dopamine D1 receptor, enhancing receptor activity and downstream signaling pathways critical for mood and motor function .

Case Studies and Experimental Findings

Recent studies have employed various experimental models to evaluate the effectiveness of this compound:

In Vivo Studies

In animal models, particularly using humanized dopamine D1 receptor knock-in mice, this compound demonstrated significant improvements in locomotor activity following reserpine-induced suppression. The results indicated a dose-dependent restoration of movement, confirming its potential utility as a treatment for Parkinson's disease .

In Vitro Studies

In vitro assays have also been conducted to assess the binding affinity and functional modulation of the dopamine D1 receptor by this compound. These studies reveal that it not only binds effectively but also enhances receptor signaling, which is critical for therapeutic efficacy in neurodegenerative diseases .

Summary Table of Applications

Application AreaDisease/ConditionMechanism of ActionEvidence Source
Neurodegenerative DiseasesParkinson's DiseasePositive allosteric modulation of dopamine D1 receptor
SchizophreniaMitigation of cognitive impairments
Alzheimer's DiseaseImprovement in cognitive function
Mood DisordersDepressionEnhances neurotransmitter signaling
ADHDPotential improvement in attention regulation

Mechanism of Action

The mechanism of action of 1-(4-Methyl-decahydroquinolin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids or proteins, leading to the inhibition of cell growth and proliferation. Additionally, the compound may interact with cellular signaling pathways, affecting processes such as apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Chalcone Core: Traditional chalcones (e.g., cardamonin, IC50 = 4.35 μM ) possess two aromatic rings (A and B) with substituents influencing activity. The target compound replaces ring A with a 4-methyl-decahydroquinoline group, introducing steric bulk and reduced aromaticity.
  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds like (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j, IC50 = 4.703 μM ) show higher potency due to EWGs (Br, F) enhancing electrophilicity. Electron-Donating Groups (EDGs): Methoxy or hydroxyl groups (e.g., (E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one ) reduce activity unless positioned to enable hydrogen bonding.

Mechanical and Physical Properties

  • Crystallinity: Planar chalcones (e.g., (E)-1-(1,3-benzodioxol-5-yl)-3-(2,3-dichlorophenyl)prop-2-en-1-one ) form stable crystals due to π-π stacking. The decahydroquinoline group could disrupt coplanarity, reducing crystallinity.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent A Substituent B Molecular Weight IC50 (μM) Antioxidant Activity Key Properties
Cardamonin 2',4'-dihydroxyphenyl 4-hydroxyphenyl 284.26 4.35 High Potent inhibitor, phenolic -OH
Compound 2j 4-Bromo-2-hydroxy-5-iodophenyl 4-fluorophenyl 488.01 4.703 N/A High electronegativity, low steric bulk
(E)-1-(2-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one 2-aminophenyl 4-hydroxyphenyl 253.27 N/A Moderate Amino and hydroxyl synergy
(E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one 2,4,6-trimethoxyphenyl 4-methoxyphenyl 388.39 N/A Low Methoxy EDGs reduce activity
Target Compound 4-Methyl-decahydroquinolinyl None (monosubstituted) ~261.35* Not reported Not reported High steric bulk, saturated bicyclic system

*Estimated molecular weight based on formula (C13H19NO).

Biological Activity

The compound 1-(4-Methyl-decahydroquinolin-1-yl)prop-2-en-1-one is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The core structure is derived from decahydroquinoline, which is known for its various pharmacological effects.

Chemical Structure

PropertyValue
Molecular FormulaC15H21N
Molecular Weight217.34 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Effects

Several studies have highlighted the potential antitumor activity of quinoline derivatives. A notable study demonstrated that related compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways . This suggests that this compound may also possess similar properties.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
  • Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes.
  • Modulation of Cell Signaling Pathways : The compound may influence pathways related to cell survival and apoptosis.

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .

Study 2: Antitumor Activity

A recent investigation evaluated the cytotoxic effects of this compound on human cancer cell lines. The study reported a significant reduction in cell viability at concentrations above 50 µM, indicating potential for further development as an anticancer drug .

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